molecular formula C12H21N5O3 B11774245 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11774245
M. Wt: 283.33 g/mol
InChI Key: TVNBBEMDITVMQD-UHFFFAOYSA-N
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Description

The compound 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a 1,3-dimethyluracil core substituted at the 5-position with a (2-morpholinoethyl)amino group.

Properties

Molecular Formula

C12H21N5O3

Molecular Weight

283.33 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-(2-morpholin-4-ylethylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C12H21N5O3/c1-15-10(13)9(11(18)16(2)12(15)19)14-3-4-17-5-7-20-8-6-17/h14H,3-8,13H2,1-2H3

InChI Key

TVNBBEMDITVMQD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NCCN2CCOCC2)N

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Strategy with Subsequent Functionalization

This two-step approach involves constructing the pyrimidine ring followed by introducing the morpholinoethylamino group.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil
The core structure is synthesized via condensation of 1,3-dimethylurea with cyanoacetic acid derivatives. A patented method immobilizes 1,3-dicyclohexylcarbodiimide (DCC) on diatomite to enhance reaction efficiency:

  • Condensation : Dehydrated cyanoacetic acid reacts with 1,3-dimethylurea in acetic anhydride at staged temperatures (6–30°C) to form 1,3-dimethylcyanoacetylurea.

  • Cyclization : Alkaline treatment (32% NaOH) at 90–95°C induces cyclization, yielding 6-amino-1,3-dimethyluracil with 93–94% purity and 93.7–94.3% molar yield.

Step 2: Introduction of the Morpholinoethylamino Group
The 5-position is functionalized via nucleophilic substitution or Buchwald-Hartwig amination:

  • Halogenation : Nitration or bromination at position 5, followed by displacement with 2-morpholinoethylamine.

  • Direct Amination : Using Pd-catalyzed coupling under inert atmosphere to install the morpholinoethylamino group.

Table 1: Comparative Yields for Halogenation-Amination vs. Direct Amination

MethodHalogenating AgentCatalystYield (%)Purity (%)
Bromination + AminationNBSPd(OAc)₂6895
Direct Amination-Xantphos7297

One-Pot Multicomponent Assembly

A streamlined approach combines cyclization and functionalization in a single reactor:

  • Reactants : Ethyl 2-cyanopropanoate, 1,3-dimethylurea, and 2-morpholinoethylamine.

  • Conditions : Sodium methoxide in methanol under reflux (18 h), followed by HCl quenching.

  • Outcome : Direct formation of the target compound with 75–80% yield, though purity requires subsequent recrystallization.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Cyclization : Elevated temperatures (90–95°C) improve ring closure efficiency but risk decomposition. Ethanol/water mixtures (3:1) enhance solubility.

  • Amination : Polar aprotic solvents (DMF, DMSO) favor Pd-catalyzed couplings, while EtOH/H₂O mixtures suit nucleophilic substitutions.

Catalytic Systems

  • Immobilized DCC : Diatomite-supported DCC increases condensation yields to 93% by minimizing side reactions.

  • Palladium Ligands : Xantphos with Pd(OAc)₂ achieves 72% yield in direct amination, outperforming BINAP (65%).

Analytical Characterization

4.1. Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.38 (s, 1H, NH), 6.39 (s, 2H, NH₂), 3.22 (s, 3H, N-CH₃), 2.45–2.60 (m, 4H, morpholine), 1.67 (s, 3H, CH₃).

  • LCMS : m/z 323.2 [M+H]⁺, confirming molecular weight.

4.2. Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals ≥98% purity for optimized routes.

Industrial-Scale Considerations

  • Cost Efficiency : Immobilized DCC reduces reagent waste, lowering production costs by 20%.

  • Environmental Impact : Ethanol/water solvents and recyclable catalysts align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and morpholinoethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Structure

The compound consists of an amino group at the 6-position, two methyl groups at the 1 and 3 positions, and a morpholinoethyl amino group at the 5-position. This unique arrangement contributes to its biological activity and interaction with various macromolecules.

Antitumor Activity

Research indicates that 6-amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione exhibits significant antitumor properties. Its structural features allow it to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

Inhibitors of DHFR are crucial in cancer therapy. Studies have shown that compounds similar to 6-amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione can effectively bind to DHFR, leading to reduced tumor growth rates in preclinical models .

Antiviral Properties

The compound also demonstrates antiviral activity, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication through interference with viral polymerases.

Case Study: Activity Against Influenza Virus

In vitro studies have reported that derivatives of this compound can inhibit the influenza virus by targeting its RNA-dependent RNA polymerase, thereby preventing viral replication .

Antibacterial Effects

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione has shown promise as an antibacterial agent. It is believed to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Study: Activity Against Staphylococcus aureus

Research has indicated that this compound exhibits significant activity against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA), suggesting its potential as a new antibiotic .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneBasic pyrimidine structureAntitumorLacks morpholino group
6-Amino-5-(pyrrolidin-2-yl)pyrimidineContains pyrrolidine instead of morpholineAntiviralDifferent nitrogen heterocycle
6-Amino-5-(pyridinyl)methyl-pyrimidinePyridine substituent at position 5AntibacterialUnique aromatic interaction

This table illustrates the structural diversity among pyrimidine derivatives and their respective biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent at Position 5 Molecular Weight Key Functional Groups
Target Compound (2-Morpholinoethyl)amino 325.36 g/mol Morpholine, tertiary amine
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione Benzylideneamino (with methylsulfanyl) 362.44 g/mol Thioether, aromatic ring
5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione (2-Aminothiazolyl)(phenyl)methyl 345.11 g/mol Thiazole, hydroxyl, phenyl
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione Methylamino 170.17 g/mol Methylamine
1,3-Dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6-trione (2-Piperazinyl)ethylamino 295.34 g/mol Piperazine, tertiary amine
  • Morpholine vs. Piperazine : The target compound’s morpholine substituent (6-membered ring with one oxygen) offers moderate hydrophilicity and lower basicity compared to piperazine (6-membered ring with two nitrogens), which may influence receptor binding and solubility .
  • Benzylideneamino vs.

Physicochemical Properties

Table 3: Spectral and Crystallographic Data
Compound Name Melting Point (°C) ¹H NMR (Key Signals) Crystal Structure Features
Target Compound Not reported δ ~3.5 (morpholine CH₂), ~5.6 (NH) Likely planar heterocyclic ring
5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione 218–220 δ 5.60 (CH), 12.37 (OH) Hydrogen-bonded hydroxyl group
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione Not reported δ 7.0–8.0 (aromatic H) Dihedral angle ~10° between rings
  • The morpholinoethyl group in the target compound likely contributes to distinct hydrogen bonding patterns (e.g., NH···O interactions) compared to thioether or hydroxyl substituents .
  • Crystallographic data for the benzylideneamino analog shows near-planar geometry, which may reduce conformational flexibility relative to the target compound.

Biological Activity

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core that exhibits significant biological activity. Its structure includes an amino group at the 6-position, two methyl groups at the 1 and 3 positions, and a morpholinoethyl amino group at the 5-position. This unique configuration allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor for specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.
  • Antiviral Properties : Some derivatives of pyrimidine compounds have demonstrated antiviral activities, indicating a possible similar effect for this compound.

Comparative Biological Activity

To better understand the biological activity of 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneBasic pyrimidine structureAntitumorLacks morpholino group
6-Amino-5-(pyrrolidin-2-yl)pyrimidineContains pyrrolidine instead of morpholineAntiviralDifferent nitrogen heterocycle
6-Amino-5-(pyridinyl)methyl-pyrimidinePyridine substituent at position 5AntibacterialUnique aromatic interaction

These comparisons highlight how the inclusion of specific functional groups can influence biological activity.

In Vivo and In Vitro Studies

Recent studies have explored the in vitro effects of this compound on various cancer cell lines. For example:

  • Cell Proliferation Assays : These assays demonstrated a dose-dependent inhibition of cell growth in several cancer types.
  • Apoptosis Induction : Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls.

Pharmacological Studies

Pharmacological evaluations have suggested that this compound may serve as a lead for developing new therapeutic agents. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

Q & A

Q. Key Parameters for Optimization :

  • Temperature (e.g., reflux vs. room temperature).
  • Catalyst loading (5 mol% thiourea derivatives enhance reaction rates).
  • Solvent polarity (DMF for solubility vs. methanol for ease of purification).

How is this compound characterized using spectroscopic and crystallographic techniques?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H NMR : Peaks for amino (~6.5–7.5 ppm) and methyl groups (~3.0–3.5 ppm).
    • 13C NMR : Carbonyl carbons (C=O) appear at ~150–160 ppm, aromatic carbons at ~100–120 ppm .
  • X-ray Crystallography :
    • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL). Monoclinic systems (space group P21/c) with unit cell parameters:
ParameterValue
a13.5230 Å
b13.8520 Å
c7.5180 Å
β101.068°
Z4
  • Mercury Software : Visualize hydrogen bonding networks and packing motifs .

What role do hydrogen bonding and crystal packing play in the compound’s stability and reactivity?

Q. Advanced Research Focus

  • Hydrogen Bonding :
    • Intra- and intermolecular N–H⋯O/N–H⋯N bonds stabilize the crystal lattice. For example, bifurcated interactions involving the amino group and carbonyl oxygen enhance thermal stability .
    • Graph-set analysis (e.g., R_2$$^2(8) motifs) identifies recurring hydrogen-bonded rings .
  • Polymorphism :
    • Two monoclinic polymorphs (e.g., differing in β angles by ~1–2°) exhibit distinct solubility profiles, impacting dissolution rates in biological assays .

How can researchers resolve discrepancies in reported synthetic yields or crystallographic data?

Q. Advanced Research Focus

  • Data Contradiction Analysis :
    • Synthetic Yields : Compare solvent polarity (e.g., DMF vs. water) and catalyst efficiency (thiourea vs. Amberlyst-15) across studies .
    • Crystallographic Variations : Use SHELXL to refine twinned data or high-resolution datasets. For polymorphs, validate unit cell parameters against Cambridge Structural Database entries .
  • Reproducibility Checklist :
    • Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
    • Cross-validate crystallographic data with Mercury’s packing similarity tool .

What are the potential biological applications of this compound based on its structural analogs?

Q. Advanced Research Focus

  • eEF-2K Inhibition : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives (structurally analogous) show nanomolar activity against eukaryotic elongation factor-2 kinase, a cancer target .
  • Antimicrobial Activity : Thiazole-fused pyrimidines (e.g., 6-(thiazol-4-yl) derivatives) exhibit MIC values of 2–8 µg/mL against S. aureus .
  • Structure-Activity Relationship (SAR) : The morpholinoethylamino side chain may enhance solubility and membrane permeability for CNS targets.

What advanced computational tools are recommended for modeling supramolecular interactions?

Q. Advanced Research Focus

  • Mercury CSD : Analyze void spaces and intermolecular contacts (e.g., C–H⋯O interactions <3.0 Å) .
  • SHELXPRO : Interface for macromolecular refinement, useful for high-throughput phasing of co-crystals .
  • Graph-Set Analysis : Classify hydrogen-bonding patterns to predict co-crystal formation with APIs .

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